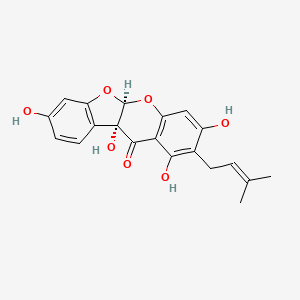

Lupinol C

Description

Overview of the Coumaronochromone Class in Phytochemistry

Coumaronochromones represent a distinct subclass of flavonoids found widely in natural products and bioactive molecules. acs.org These compounds are characterized by a benzofuro[2,3-b] nih.govbenzopyran-11-one core structure. acs.org The coumaronochromone scaffold is formed by the fusion of a benzofuran (B130515) ring and a chromone (B188151) (or benzopyran-4-one) ring system. ctdbase.orgctdbase.org This structural arrangement contributes to their diverse biological activities. acs.org Coumaronochromones are less common than some other flavonoid subclasses. amazonaws.com

Natural Occurrence and Phytochemical Context within Erythrina subumbrans

Lupinol C has been identified as a natural product isolated from the twigs and leaves of Erythrina subumbrans (Hassk.) Merr. nih.gov Erythrina subumbrans is a plant species distributed in tropical and subtropical regions, including parts of China, India, Southeast Asia, and the Southwest Pacific. kew.orgnih.gov This plant is known to be a rich source of various flavonoids, including flavanones, isoflavones, and pterocarpans. nih.govresearchgate.netnih.gov Traditional uses of E. subumbrans in some regions include treating conditions such as fever and edema. researchgate.netjapsonline.com Phytochemical investigations of different parts of E. subumbrans, such as the bark, twigs, and roots, have revealed the presence of alkaloids, pterocarpans, flavanones, and triterpenes. researchgate.netjapsonline.com this compound is one of the coumaronochromones that have been isolated and characterized from this plant. nih.gov

Research Trajectories and Significance of this compound in Natural Product Chemistry

Research on this compound contributes to the broader field of natural product chemistry, particularly concerning the isolation, structural elucidation, and biological evaluation of plant-derived compounds. The determination of the absolute configuration of this compound isolated from Erythrina subumbrans has been achieved through methods such as specific rotation and electronic circular dichroism (ECD) data analysis. nih.gov this compound has also been reported in other plant sources, such as Lupinus luteus. nih.gov The significance of this compound research lies in exploring its potential biological activities, which can lead to the discovery of new therapeutic agents or provide insights into the pharmacological potential of coumaronochromones. This compound is considered a useful organic compound for research related to life sciences. cymitquimica.comebiohippo.com

Current State of Research on Coumaronochromones with Inhibitory Activities

Coumaronochromones, including those isolated from Erythrina subumbrans and other plant species, have been investigated for various inhibitory activities. Research has explored their potential as inhibitors of enzymes and other biological targets. For instance, coumaronochromones have shown inhibitory effects against protein tyrosine phosphatase 1B (PTP1B) and nitric oxide (NO) production. nih.govigib.res.inresearchgate.net Studies on coumaronochromones from other sources, such as Millettia extensa and Aerva persica, have also demonstrated inhibitory activities, including antibacterial and carbonic anhydrase inhibition. researchgate.netnih.gov Some coumaronochromones have also shown inhibitory activity on soluble epoxide hydrolase (sEH). mdpi.com These findings highlight the potential of the coumaronochromone scaffold as a source of compounds with diverse inhibitory properties, warranting further investigation into their mechanisms of action and potential applications.

Table 1: Inhibitory Activities of Selected Coumaronochromones

| Compound Name | Source Plant | Inhibitory Activity | IC50 Value (if available) | Reference |

| This compound | Erythrina subumbrans | PTP1B inhibition | Not specified in snippet | nih.gov |

| This compound | Erythrina subumbrans | Nitric oxide (NO) production inhibition | Not specified in snippet | nih.gov |

| Millexatin K | Millettia extensa | Nitric oxide (NO) production inhibition | 8.5 µM | researchgate.net |

| Millexatin L | Millettia extensa | Nitric oxide (NO) production inhibition | 14.3 µM | researchgate.net |

| 5-methoxy-2,5,7,4′-tetrahydroxy-coumaronochromone | Apios americana | Soluble epoxide hydrolase (sEH) inhibition | 43.2 ± 0.4 µM | mdpi.com |

| Aervin (compound 1) | Aerva persica | Carbonic anhydrase inhibition | 19.01 µM | nih.gov |

| Aervin (compound 4) | Aerva persica | Carbonic anhydrase inhibition | 12.92 µM | nih.gov |

Note: This table presents data extracted from the provided search snippets and may not be exhaustive of all known inhibitory activities of these compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O7 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(5aS,10bR)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)23)18(24)20(25)12-6-4-10(21)7-14(12)26-19(20)27-15/h3-4,6-8,19,21-23,25H,5H2,1-2H3/t19-,20-/m0/s1 |

InChI Key |

BGGHUJKZYHZOPN-PMACEKPBSA-N |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@H]3[C@@](C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3C(C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C |

Origin of Product |

United States |

Isolation and Chromatographic Purification Strategies for Lupinol C

Extraction Methodologies from Botanical Sources

The initial step in obtaining Lupinol C from its botanical sources, Lupinus luteus or Erythrina stricta, involves extracting the compound from the plant material. The choice of extraction method and solvent is crucial and depends on the nature of the target compound and the plant matrix. Flavonoids, including this compound, are often soluble in polar organic solvents or mixtures of water and organic solvents.

Common extraction techniques applicable to plant materials include maceration and Soxhlet extraction dss.go.thresearchgate.netacs.org. Maceration involves soaking the finely ground plant material in a solvent for a specified period, allowing the soluble compounds to dissolve into the solvent acs.org. Soxhlet extraction is a continuous process where the solvent is repeatedly vaporized, condensed, and passed through the plant material dss.go.thresearchgate.net.

Ethanol (B145695) is a frequently used solvent for the extraction of phenolic compounds and flavonoids from various plant sources, including lupine seeds dss.go.thresearchgate.netredalyc.org. Studies on the extraction of other compounds from lupine seeds have investigated the efficiency of different ethanol concentrations. For example, in one study focusing on the extraction of minerals, total phenolic content, and flavonoids from lupine seeds, extraction with 50% ethanol yielded the highest percentage of extract compared to higher ethanol concentrations dss.go.thresearchgate.net.

Other solvents commonly employed in the extraction of natural products, which may be relevant for this compound depending on its specific polarity and the co-extracted compounds, include methanol (B129727), ethyl acetate (B1210297), hexane (B92381), and dichloromethane (B109758) rsc.orgacs.orgredalyc.orgnih.govgoogle.com. For instance, the isolation of an isoflavone (B191592) from Erythrina stricta involved successive extraction with n-hexane and ethyl acetate google.com. Alkaline-saline or acidic and alkaline aqueous solutions have also been used for the extraction of proteins from lupin seeds researchgate.netcurapath.com. The selection of the optimal solvent and extraction method for this compound would ideally be based on empirical studies maximizing its yield while minimizing the extraction of unwanted co-occurring substances.

While specific extraction yield data for this compound was not found, research on other compounds from lupine provides insight into the variability of extraction efficiency based on solvent concentration. Table 1 illustrates the extraction yield percentages obtained using different ethanol concentrations for compounds from lupine seeds in a specific study dss.go.thresearchgate.net.

Table 1: Extraction Yields from Lupine Seeds Using Different Ethanol Concentrations

| Ethanol Concentration (%) | Extraction Yield (%) |

| 50 | 18.6 |

| 60 | 10.0 |

| 70 | 10.0 |

| 80 | Not specified |

| 95 | Not specified |

Note: Data presented is for total extract from lupine seeds and not specific to this compound. dss.go.thresearchgate.net

Advanced Chromatographic Fractionation Techniques

Following the initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract. Various chromatographic methods can be employed, ranging from simple column chromatography to more advanced high-performance techniques.

Column chromatography, including flash chromatography and open column chromatography, is widely used for the fractionation of natural product extracts rsc.orgnih.govcurapath.com. These techniques utilize a stationary phase and a mobile phase to separate compounds based on their differing affinities for the two phases. Common stationary phases include silica (B1680970) gel (normal-phase chromatography) and C18-bonded silica (reversed-phase chromatography) curapath.com.

For normal-phase chromatography on silica gel, mobile phases typically consist of mixtures of non-polar and moderately polar solvents such as hexane, petroleum ether, ethyl acetate, and dichloromethane rsc.orgnih.govcurapath.com. The polarity of the mobile phase is adjusted to elute compounds based on their functional groups. For example, flash chromatography using eluents like petroleum ether/ethyl acetate or dichloromethane/methanol has been reported for purifying various organic compounds rsc.org. Mixtures of ethyl acetate or diethyl ether in hexane have also been used as eluents in flash column chromatography nih.gov.

Reversed-phase chromatography, often employing C18 stationary phases, uses polar mobile phases, typically mixtures of water with miscible organic solvents like methanol or acetonitrile (B52724) curapath.com. This method separates compounds based on their hydrophobicity. Preparative high-performance liquid chromatography (HPLC) is a powerful reversed-phase technique that can be used for the purification of natural products to obtain high purity compounds rsc.orgnih.govunito.it.

Other chromatographic methods, such as solid-phase extraction (SPE) and ion-exchange chromatography, may also be applicable depending on the properties of this compound and the impurities present curapath.comresearchgate.net. Cation exchange chromatography, for instance, has been used for purifying proteins from lupin seeds researchgate.net.

The specific sequence and type of chromatographic techniques, as well as the optimized parameters (stationary phase, mobile phase composition, gradient), would need to be determined experimentally to achieve efficient purification of this compound from a particular botanical extract. Details regarding the specific chromatographic conditions used for the isolation of this compound were not found in the consulted literature.

Methodologies for Purity Assessment of Isolated Compounds

Assessing the purity of isolated this compound is a critical step to ensure its suitability for further research or applications. A combination of analytical techniques is typically employed to determine the purity and confirm the identity of the isolated compound.

Thin-layer chromatography (TLC) is a simple and rapid technique often used to monitor the progress of chromatographic purification and to get a preliminary indication of the purity of fractions google.comnih.gov. By comparing the retention factor (Rf) values and the appearance of spots under UV light or after visualization with staining reagents, the presence of multiple compounds in a sample can be detected.

High-performance liquid chromatography (HPLC) is a widely used and more sophisticated technique for purity assessment rsc.orgnih.govunito.it. HPLC analysis can provide a quantitative measure of the purity by determining the relative area of the peak corresponding to this compound compared to the total area of all detected peaks in the chromatogram rsc.org. A purity of >=95% or >=98% based on HPLC peak area is often considered acceptable for research-grade compounds rsc.orgrsc.orgnih.gov.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are invaluable for confirming the structural identity of the isolated compound and can also provide information about purity enfanos.comresearchgate.net. Techniques like LC-MS/MS combine the separation power of liquid chromatography with the identification capabilities of mass spectrometry, allowing for the detection and identification of impurities researchgate.net. Quantitative NMR (qNMR) is a technique that can be used to determine the absolute purity of a compound without the need for a reference standard enfanos.com.

Other analytical methods, such as differential scanning calorimetry (DSC) and coulometric titration, have also been used for purity assessment of natural compounds like luteolin, a related flavonoid rsc.org. The choice of purity assessment methods depends on the required level of accuracy and the nature of potential impurities.

The purity of commercially available this compound is often reported, with some suppliers indicating a purity of >=98% rsc.orgnih.gov. This suggests that high purity levels are achievable through effective isolation and purification strategies.

Advanced Structural Characterization of Lupinol C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Lupinol C. Through the application of one-dimensional and two-dimensional NMR experiments, a detailed map of the proton and carbon environments and their connectivities can be established.

One-Dimensional NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)

The ¹H-NMR spectrum of this compound reveals key features of its structure. It shows the presence of seven angular methyl protons which appear as singlets. ieeesem.com Additionally, a doublet of doublets is typically observed for the proton at the H-3 position, and two distinct olefinic protons are visible, which are characteristic of an exocyclic double bond. ieeesem.com

The ¹³C-NMR spectrum is crucial for confirming the triterpene skeleton, displaying 30 distinct carbon signals. ieeesem.com Characteristic signals for the exocyclic double bond are observed around δC 150.9 ppm (quaternary carbon C-20) and δC 109.3 ppm (methylene carbon C-29). ieeesem.comnih.gov The signal for the carbon bearing a hydroxyl group (C-3) is typically found near δC 79.0 ppm. researchgate.net

Table 1: ¹H-NMR and ¹³C-NMR Spectral Data for this compound

| Position | δ¹H (ppm) | δ¹³C (ppm) |

|---|---|---|

| 1 | - | 38.08 |

| 2 | - | 27.43 |

| 3 | 3.21 (dd) | 78.9 |

| 4 | - | 40.22 |

| 5 | 0.68 (d) | 55.33 |

| 6 | - | 18.16 |

| 7 | - | 34.15 |

| 8 | - | 39.96 |

| 9 | - | 50.29 |

| 10 | - | 37.03 |

| 11 | - | 21.32 |

| 12 | - | 25.03 |

| 13 | - | 37.98 |

| 14 | - | 42.96 |

| 15 | - | 27.91 |

| 16 | - | 35.52 |

| 17 | - | 42.77 |

| 18 | - | 47.97 |

| 19 | 2.38 (m) | 48.23 |

| 20 | - | 150.9 |

| 21 | - | 29.78 |

| 22 | - | 40.79 |

| 23 | 0.95 (s) | 27.98 |

| 24 | 0.76 (s) | 15.36 |

| 25 | 0.83 (s) | 16.10 |

| 26 | 1.03 (s) | 15.96 |

| 27 | 0.97 (s) | 14.60 |

| 28 | 0.79 (s) | 17.99 |

| 29a | 4.57 (s) | 109.3 |

| 29b | 4.68 (s) | 109.3 |

| 30 | 1.68 (s) | 19.29 |

Data compiled from multiple sources. Specific chemical shifts may vary slightly depending on the solvent and instrument used. ieeesem.comscielo.brchesci.comajol.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for assembling the complete structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbons. For instance, the correlation between the methine proton at H-3 and the methylene protons at H-2 can be established using COSY analysis. ieeesem.comajol.info

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum for this compound confirms the attachment of each proton to its corresponding carbon atom, as listed in the table above. For example, it links the olefinic proton signals at δH 4.57 and 4.69 to the carbon signal at δC 109.3. ieeesem.comajol.info

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule and establishing the quaternary carbon connections. ieeesem.com For example, long-range correlations from the methyl protons can confirm their positions on the triterpene skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, which is crucial for determining the stereochemistry of the molecule. nih.govnih.gov Cross-peaks in a NOESY spectrum between specific protons can confirm their relative orientation, such as the spatial relationship between the methyl groups and protons on the ring system. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution mass spectrometry provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound, a prominent molecular ion peak can be observed in the mass spectrum. chesci.com ESI-MS analysis of this compound has shown a mass-to-charge ratio (m/z) that corresponds to the molecular formula C₃₀H₅₀O. chesci.commdpi.com

Applications of Tandem Mass Spectrometry in Structural Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a selected ion. In the analysis of this compound, a precursor ion corresponding to the protonated molecule or a related adduct is selected and then fragmented. nih.govnih.gov The resulting product ions provide valuable information about the structure of the molecule. For example, a common transition monitored for quantification and structural confirmation is m/z 409.5 [M+H-H₂O]⁺ → 137.3. nih.gov This fragmentation pattern is characteristic of the lupane skeleton and can be used to identify the compound in complex mixtures. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound shows several characteristic absorption bands that confirm its key functional groups. A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. scielo.brchesci.com C-H stretching vibrations for the methyl and methylene groups are seen in the 2850-2950 cm⁻¹ region. scielo.brchesci.com A weaker absorption around 1640 cm⁻¹ corresponds to the C=C stretching of the exocyclic double bond, and a sharp peak near 880 cm⁻¹ is characteristic of the =C-H bending of the exocyclic methylene group. scielo.brchesci.com

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | O-H stretch | Hydroxyl |

| ~2940 | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1640 | C=C stretch | Alkene |

| ~1035 | C-O stretch | Secondary Alcohol |

| ~880 | =C-H bend | Exocyclic Methylene |

Data compiled from multiple sources. chesci.comajol.info

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of different chemical bonds. For a complex molecule like this compound, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural motifs.

The structure of this compound incorporates several functional groups that give rise to characteristic absorption bands in the IR spectrum. These include multiple hydroxyl (-OH) groups, a carbonyl (C=O) group within the chromenone core, aromatic carbon-carbon double bonds (C=C), a prenyl C=C bond, and various C-O and C-H bonds. The broad absorption band typical for hydrogen-bonded hydroxyl groups is a prominent feature, as are the sharp, strong absorptions corresponding to the carbonyl and aromatic ring vibrations.

Key Research Findings: While a specific, published IR spectrum for this compound is not readily available, the expected absorption bands can be reliably predicted based on its known structure and extensive data from related flavonoids and pterocarpans. The analysis confirms the presence of the essential functional groups that define this compound. For instance, stretching absorption values between 3550 and 3200 cm⁻¹ as a broad signal indicate the presence of phenol groups, while strong absorption between 1750 and 1680 cm⁻¹ confirms the carbonyl group nih.gov. Data from the related triterpenoid (B12794562) Lupeol (B1675499) shows characteristic bands for hydroxyl groups around 3235-3432.72 cm⁻¹ and olefinic C=C stretching near 1640-1661.92 cm⁻¹ journalijcar.orgnih.gov.

Below is a table summarizing the expected characteristic IR absorption bands for this compound and their corresponding vibrational modes.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3550–3200 | O-H stretching (broad) | Phenolic and alcoholic hydroxyl groups |

| 3100–3000 | C-H stretching | Aromatic and vinylic C-H |

| 2960–2850 | C-H stretching | Aliphatic C-H (prenyl group) |

| 1680–1650 | C=O stretching | Ketone in chromenone ring |

| 1640–1620 | C=C stretching | Prenyl group |

| 1610–1500 | C=C stretching | Aromatic rings |

| 1300–1000 | C-O stretching | Ether, phenol, alcohol |

| 900–675 | C-H bending (out-of-plane) | Aromatic rings |

Raman Spectroscopy Techniques in Molecular Characterization

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information on molecular vibrations. This technique relies on the inelastic scattering of monochromatic light, typically from a laser source. While IR absorption is sensitive to changes in the dipole moment of a bond, Raman scattering is sensitive to changes in polarizability. This often results in strong signals for non-polar bonds, such as C=C and C-C bonds, which may be weak in an IR spectrum.

For this compound, Raman spectroscopy can be used to characterize the carbon skeleton, including the aromatic rings and the prenyl side chain. The "fingerprint" region of the Raman spectrum (typically 400–1800 cm⁻¹) contains a wealth of structural information. Vibrations associated with the aromatic rings of the pterocarpan core and the C=C double bond of the prenyl group are expected to produce distinct and identifiable Raman shifts. Studies on related isoflavones have demonstrated that Raman spectroscopy can effectively differentiate between various structural subclasses based on their unique vibrational modes mdpi.comnih.gov.

Key Research Findings: Specific Raman spectroscopic data for this compound has not been extensively published. However, the technique's application to the broader flavonoid and isoflavone (B191592) classes provides a strong basis for its utility in characterizing this compound. The analysis would focus on identifying key vibrational modes associated with its pterocarpan structure. The aromatic ring vibrations, particularly the C=C stretching modes, typically appear as strong bands in the 1500–1610 cm⁻¹ region. The prenyl group would also exhibit characteristic C=C stretching and C-H bending modes. Surface-Enhanced Raman Spectroscopy (SERS) could also be employed to enhance the signal intensity and provide more detailed structural information.

The table below outlines the expected Raman shifts for the principal functional groups in this compound, based on data from analogous compounds.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~1610 | C=C stretching | Aromatic rings |

| ~1640 | C=C stretching | Prenyl group |

| 1400–1200 | In-plane C-H bending, C-C stretching | Aromatic rings, Aliphatic groups |

| ~1000 | Ring breathing mode | Benzene rings |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This method is exceptionally powerful for determining the absolute configuration of stereogenic centers in complex natural products. This compound possesses two critical stereocenters at positions 5a and 10b of the pterocarpan core, giving rise to its specific three-dimensional arrangement.

The ECD spectrum is highly sensitive to the spatial orientation of the chromophores within the molecule. The observed Cotton effects—positive or negative bands in the ECD spectrum—are directly related to the molecule's absolute stereochemistry. By comparing the experimental ECD spectrum of an unknown compound with the spectrum predicted by quantum chemical calculations (typically Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be unambiguously assigned. Research has confirmed the use of ECD data for determining the absolute configurations of coumaronochromones, including this compound nih.gov.

Key Research Findings: The absolute configuration of this compound has been established as (5aS,10bR). This assignment was determined through the application of ECD spectroscopy nih.gov. The experimental ECD spectrum of this compound would be compared to the theoretically calculated spectra for all possible stereoisomers. The excellent agreement between the experimental spectrum and the calculated spectrum for the (5aS,10bR) isomer allows for a confident assignment of its absolute stereochemistry. This non-destructive technique is crucial, as the specific stereoisomer often dictates the compound's biological activity.

| Wavelength (nm) | Cotton Effect Sign (Predicted) | Electronic Transition | Chromophore |

| ~340 | Positive/Negative | n → π | Carbonyl (C=O) |

| ~310 | Negative/Positive | π → π | Benzofuran (B130515) System |

| ~280 | Positive/Negative | π → π | Chromenone System |

| ~250 | Negative/Positive | π → π | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains extensive conjugated systems within its benzofuro[2,3-b]chromen-11-one core. These aromatic rings and the integrated carbonyl group act as the primary chromophores. The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands, typically in the range of 200–400 nm, which correspond to π→π* and n→π* electronic transitions. Analysis of these bands helps to confirm the nature of the conjugated system. The presence of hydroxyl and prenyl substituents on the aromatic rings can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing further structural clues.

Key Research Findings: While specific UV-Vis spectral data for pure this compound is not detailed in readily available literature, the analysis of related flavonoids and pterocarpans allows for a reliable prediction of its spectral features. The spectrum is expected to show two major absorption regions characteristic of isoflavonoids. Band I, typically appearing at longer wavelengths (300-380 nm), is associated with the electronic transitions in the B-ring and the chromenone system. Band II, at shorter wavelengths (240-280 nm), corresponds to transitions within the A-ring (the benzofuran part).

The table below details the expected UV-Vis absorption maxima for this compound based on its chromophoric systems.

| Absorption Band | Wavelength Range (nm) | Electronic Transition | Associated Chromophore |

| Band I | 300 - 350 | π → π | B-Ring and C=C-C=O system |

| Band II | 250 - 290 | π → π | A-Ring (Benzofuran) |

| - | >300 (weak) | n → π* | Carbonyl group (C=O) |

X-ray Crystallography in Structural Confirmation and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state nih.gov. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed model of the molecular structure—including bond lengths, bond angles, and absolute stereochemistry—can be built and refined nih.govruppweb.org.

For a complex stereochemical structure like this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its connectivity and the relative and absolute configuration of its chiral centers (5a and 10b). Furthermore, it would reveal the molecule's preferred conformation in the solid state, offering insights into intermolecular interactions, such as hydrogen bonding, and crystal packing arrangements. This level of detail is unparalleled by other analytical techniques and serves as the "gold standard" for structural elucidation.

Key Research Findings: To date, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Obtaining suitable single crystals of sufficient quality for diffraction can be a significant challenge for many natural products. However, the technique remains highly valuable for this class of compounds. For instance, the X-ray crystal structure of the related compound Lupeol Acetate (B1210297) has been successfully determined, corroborating its chemical structure researchgate.net. If a crystal structure for this compound were to be determined, it would provide precise data on its molecular geometry.

The following table lists the type of structural information that would be obtained from a successful X-ray crystallographic study of this compound.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of all chemical bonds and the angles between them. |

| Torsional Angles | Data describing the conformation of flexible parts of the molecule. |

| Absolute Configuration | Unambiguous determination of the (5aS,10bR) stereochemistry. |

Synthetic Methodologies and Derivatization Strategies of Lupinol C

Total Synthesis Approaches to the Coumaronochromone Core Structure

The total synthesis of the coumaronochromone core, the fundamental scaffold of Lupinol C, has been a subject of considerable research interest. Given the absence of a reported total synthesis of this compound itself, approaches to the synthesis of the core structure and related isoflavonoids provide a blueprint for potential synthetic routes. Key strategies often involve the construction of the chromone (B188151) ring followed by the formation of the benzofuran (B130515) moiety.

One of the pivotal reactions in the construction of related isoflavone (B191592) cores, which are precursors to coumaronochromones, is the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction has been effectively utilized to form the crucial carbon-carbon bond between the chromone and the B-ring of the isoflavonoid. For instance, the synthesis of the pyranoisoflavone kraussianone 1 involved a Suzuki-Miyaura reaction as a key step for building the isoflavone skeleton. researchgate.net This methodology could be adapted for the synthesis of this compound by coupling a suitably functionalized chromone with an appropriate boronic acid derivative representing the B-ring.

Another powerful approach for the de novo synthesis of coumaronochromones involves a cascade reaction featuring a Buchwald-Hartwig-Miura (BHM) arylation and a DDQ-mediated oxidative cyclization. nih.gov This four-step sequence has been successfully applied to construct a diverse library of coumaronochromones, demonstrating its potential for the synthesis of complex members of this class like this compound. nih.gov The key steps in this approach are outlined in the table below.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Buchwald-Hartwig-Miura (BHM) arylation | Palladium catalyst, ligand, base | Arylated chromone precursor |

| 2 | DDQ-mediated oxidative cyclization | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Coumaronochromone core |

| 3 | Prenylation | Prenyl bromide, base | Prenylated coumaronochromone |

| 4 | Hydroxylation/Protecting group manipulation | Various oxidizing agents/deprotection reagents | Polyhydroxylated coumaronochromone |

This table represents a generalized synthetic sequence based on established methodologies for the coumaronochromone core.

The biosynthesis of coumaronochromones is thought to proceed through the phenylpropanoid pathway, involving flavonoid intermediates. chemfaces.com This biosynthetic pathway, which involves an oxidative coupling of an isoflavone precursor, provides inspiration for biomimetic synthetic strategies. chemfaces.com Radical coupling reactions, often employing oxidizing agents like potassium ferricyanide, have been explored to mimic this key biosynthetic step. chemfaces.com

Semisynthetic Modifications of this compound

While no specific semisynthetic modifications of this compound have been reported in the literature reviewed, the principles of modifying related natural products can be applied. The structure of this compound, with its multiple hydroxyl groups and a prenyl substituent, offers several handles for chemical modification. nih.gov The aim of such modifications is often to explore structure-activity relationships (SAR) and to improve the pharmacological properties of the parent compound.

A common strategy for modifying polyhydroxylated natural products is esterification of the hydroxyl groups. This can alter the lipophilicity of the molecule, potentially affecting its absorption and distribution. For example, in the case of the triterpenoid (B12794562) 19α-H lupeol (B1675499), various ester derivatives were synthesized by reacting the parent alcohol with different acid chlorides or anhydrides in the presence of a base like pyridine. researchgate.net A similar approach could be employed for this compound to generate a library of ester derivatives.

Another potential modification is the alteration of the prenyl group. The double bond in the prenyl chain is susceptible to a variety of chemical transformations, including hydrogenation, epoxidation, and dihydroxylation. These modifications would allow for the exploration of the importance of the prenyl group for biological activity.

| Modification Site | Potential Reaction | Reagents | Expected Product |

| Phenolic Hydroxyls | Esterification | Acid chloride/anhydride, pyridine | Ester derivatives |

| Phenolic Hydroxyls | Etherification | Alkyl halide, base | Ether derivatives |

| Prenyl Double Bond | Hydrogenation | H₂, Pd/C | Dihydroprenyl derivative |

| Prenyl Double Bond | Epoxidation | m-CPBA | Epoxide derivative |

| Prenyl Double Bond | Dihydroxylation | OsO₄, NMO | Diol derivative |

This table outlines hypothetical semisynthetic modifications of this compound based on common functional group transformations.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of analogues and derivatives of this compound is guided by the desire to understand the structural features responsible for its biological activity and to develop new compounds with improved properties. This process often involves identifying the pharmacophore of the natural product and then synthesizing simplified or modified structures that retain this key feature.

Given the coumaronochromone core is a defining feature of this compound, analogues could be designed by altering the substitution pattern on the aromatic rings. For example, the position and number of hydroxyl groups could be varied to investigate their role in receptor binding or antioxidant activity. The synthesis of such analogues would likely follow similar total synthesis strategies as outlined for the core structure, but with appropriately substituted starting materials.

Furthermore, the prenyl group can be replaced with other lipophilic side chains of varying length and branching to probe the steric and electronic requirements of the binding pocket of its biological target. The synthesis of these analogues would involve the coupling of the modified side chain to the coumaronochromone core, potentially via a Claisen rearrangement or a direct alkylation reaction.

The development of a library of this compound analogues would be instrumental in establishing a comprehensive SAR. For instance, a series of lupeol derivatives with modifications at the C-3 position were synthesized to evaluate their α-glucosidase inhibitory and cytotoxic activities. semanticscholar.orgnih.gov This highlights how systematic structural modifications can lead to the discovery of compounds with enhanced or novel biological profiles.

| Analogue Type | Design Strategy | Potential Synthetic Approach |

| Hydroxylation Pattern Variants | Modify number and position of OH groups | Total synthesis with substituted phenols |

| Prenyl Group Variants | Replace with different alkyl/aryl groups | Alkylation of a coumaronochromone precursor |

| Simplified Core Structures | Remove non-essential rings or functional groups | De novo synthesis of simplified scaffolds |

This table provides examples of rational design strategies for creating this compound analogues.

Regioselective and Stereoselective Considerations in this compound Synthesis

The synthesis of this compound presents significant regioselective and stereoselective challenges. The coumaronochromone core contains multiple sites that could react with incoming reagents, and controlling the regioselectivity of these reactions is crucial. For instance, during the introduction of the prenyl group, selective alkylation at the desired position on the aromatic ring is necessary to avoid the formation of isomeric products.

Furthermore, this compound possesses two contiguous stereocenters at the junction of the benzofuran and chromone rings. nih.gov The control of the relative and absolute stereochemistry at these centers is a major hurdle in any total synthesis. Stereoselective synthesis strategies, such as the use of chiral catalysts or auxiliaries, would be required to achieve the desired stereoisomer. For example, the stereoselective reduction of a ketone precursor could be employed to set one of the stereocenters. rsc.org

The formation of the coumaronochromone core itself can also be subject to stereochemical control. For instance, in the synthesis of lippidulcines, a highly regioselective and stereoselective ketone reduction was a key step. rsc.org The choice of reducing agent and reaction conditions can have a profound impact on the stereochemical outcome of the reaction.

Challenges in the synthesis of complex molecules like this compound often require the development of novel synthetic methods or the clever application of existing ones to control the three-dimensional arrangement of atoms in the final product.

Computational Chemistry and Molecular Modeling of Lupinol C

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules kallipos.grphysics.gov.az. These calculations can be used to determine the optimized geometry of a molecule and explore different possible arrangements of its atoms, known as conformers swinburne.edu.au. By calculating the energy of these different conformers, their relative stability can be assessed swinburne.edu.auchemrxiv.org. Analyzing the potential energy surface allows for the identification of the most stable conformations and the energy barriers between them kallipos.gr. While quantum chemical calculations are a standard tool in computational chemistry for conformational analysis and stability studies of organic molecules swinburne.edu.auchemrxiv.orgaspbs.com, specific detailed studies applying these calculations for the conformational analysis and stability of Lupinol C were not found in the search results.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time kallipos.grelifesciences.org. By applying classical mechanics to model the interactions between particles, MD simulations can provide insights into the dynamic behavior of a molecular system kallipos.grelifesciences.org. This technique is particularly useful for exploring the conformational landscape of flexible molecules, showing how their shapes change over time and at different temperatures or in different environments dntb.gov.ua. MD simulations can reveal the accessible conformations and their relative populations, offering a more complete picture than static quantum chemical calculations alone dntb.gov.ua. Although MD simulations are widely used to study the dynamics and conformational changes of various molecules elifesciences.orgarxiv.orgnih.gov, specific MD simulation studies focused on exploring the conformational landscape of this compound were not identified in the search results.

Ligand-Protein Docking Studies for Predicted Target Interactions

Ligand-protein docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein (receptor) nih.govcam.ac.ukresearchgate.net. This method aims to predict the preferred binding pose(s) of the ligand within the protein's binding site and estimate the strength of the interaction nih.govcam.ac.uk. Docking studies are commonly used in structure-based drug design to identify potential therapeutic targets or understand the molecular basis of a compound's biological activity nih.govresearchgate.net. They involve searching for favorable orientations and conformations of the ligand relative to the protein, often using scoring functions to rank different poses based on predicted binding affinity nih.govresearchgate.net. While molecular docking is a prevalent technique for predicting molecular interactions nih.govresearchgate.net, specific ligand-protein docking studies involving this compound as the ligand were not found in the search results.

Free-Energy Calculations in Molecular Interaction Profiling

Free-energy calculations are advanced computational methods used to quantify the thermodynamic favorability of a process, such as the binding of a ligand to a protein peerj.comntu.edu.twboku.ac.at. Unlike simple docking scores, free-energy calculations aim to provide a more rigorous estimation of the binding affinity by considering the full thermodynamic cycle and entropic contributions peerj.comntu.edu.tw. These calculations often involve more extensive sampling of the system's configuration space, frequently utilizing methods like Free Energy Perturbation (FEP), Thermodynamic Integration (TI), or umbrella sampling in conjunction with molecular dynamics simulations peerj.comntu.edu.twfrontiersin.org. Free energy calculations are valuable for understanding the driving forces behind molecular recognition and can provide more accurate predictions of binding strength peerj.comntu.edu.tw. While free-energy calculations are applied to study molecular interactions, including ligand-protein binding peerj.comboku.ac.atfrontiersin.org, specific free-energy calculations focused on profiling the molecular interactions of this compound were not identified in the search results.

Computational Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra swinburne.edu.auresearchgate.netjmaterenvironsci.comchemrxiv.org. These predictions are typically based on quantum chemical calculations and can help in the identification and characterization of compounds by comparing theoretical spectra with experimental data swinburne.edu.auresearchgate.netjmaterenvironsci.comchemrxiv.org. Calculating spectroscopic parameters, such as chemical shifts in NMR or vibrational frequencies in IR and Raman, can aid in confirming the structure of a newly isolated compound or understanding the relationship between molecular structure and its spectral signature swinburne.edu.auresearchgate.netjmaterenvironsci.com. While computational prediction of spectroscopic properties is a recognized application of quantum chemistry swinburne.edu.auresearchgate.netjmaterenvironsci.comchemrxiv.org, specific studies detailing the computational prediction and correlation of spectroscopic properties for this compound with experimental data were not found in the search results.

Biological Activities and Molecular Mechanisms of Action of Lupinol C

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme involved in the negative regulation of insulin (B600854) and leptin signaling pathways, making it a significant target in the study of type 2 diabetes and obesity. mdpi.comcsic.esresearchgate.net Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance in various models. researchgate.net

In Vitro Enzymatic Assay Methodologies

In vitro enzymatic assays are commonly employed to evaluate the inhibitory potential of compounds against PTP1B. A widely used method involves the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP). mdpi.comnih.gov In this assay, recombinant PTP1B enzyme is incubated with the test compound and pNPP. mdpi.com PTP1B catalyzes the hydrolysis of pNPP, releasing p-nitrophenol (pNP), which can be quantified by measuring the absorbance at 405 nm. mdpi.comnih.gov The rate of pNP production is indicative of enzyme activity, and a reduction in this rate in the presence of the test compound indicates PTP1B inhibition. mdpi.comnih.gov Another method utilizes phosphotyrosyl-containing peptide substrates, where the release of free phosphate is determined using a malachite green colorimetric assay. nih.gov Lupinol C has been evaluated for its PTP1B inhibitory activity using such in vitro methods. researchgate.netnih.gov

Cellular Investigations of PTP1B Modulation in Disease Models

Cellular studies provide crucial insights into the efficacy of PTP1B inhibitors in a more biologically relevant setting. Investigations often utilize cell lines relevant to metabolic diseases, such as insulin-resistant HepG2 cells or fibroblasts. mdpi.comnih.govnih.gov In these models, the effect of compounds like this compound on PTP1B activity and downstream signaling pathways can be assessed. For instance, PTP1B inhibitors have been shown to sensitize wild-type fibroblasts to insulin stimulation. nih.gov Furthermore, they can prevent PTP1B-dependent dephosphorylation of key receptors like the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), thereby promoting insulin signaling. mdpi.comnih.gov Overexpression of PTP1B is associated with inhibited IR and IRS phosphorylation, contributing to insulin resistance. mdpi.com Studies have demonstrated that PTP1B inhibitors can increase the tyrosine phosphorylation of IRβ, IRS-1, Akt, and Erk1/2 in insulin-resistant HepG2 cells. mdpi.com While specific detailed cellular studies for this compound were not extensively detailed in the search results, its reported PTP1B inhibitory activity in vitro suggests potential for similar effects in relevant cellular models. researchgate.netnih.gov

Mechanistic Insights into PTP1B Binding and Allosteric Regulation

PTP1B possesses a catalytic site that is highly conserved among protein tyrosine phosphatases, posing a challenge for the development of selective inhibitors. mdpi.comresearchgate.netbiorxiv.org However, PTP1B also has allosteric binding sites that are less conserved, offering opportunities for the development of more selective inhibitors. mdpi.comresearchgate.netmdpi.com Allosteric inhibitors bind to a site distinct from the catalytic site, inducing conformational changes that reduce enzyme activity. mdpi.comresearchgate.netbiorxiv.org Studies on various PTP1B inhibitors, including some terpenoids, have provided insights into these mechanisms. researchgate.netbiorxiv.orgbiorxiv.org These inhibitors can target hydrophobic and less conserved allosteric sites. researchgate.net Binding to these sites can destabilize structural elements like the α7 helix and disrupt hydrogen bonds that are crucial for the proper functioning of the catalytic WPD loop. biorxiv.orgbiorxiv.org The WPD loop is essential for catalysis, and its conformation (open or closed) influences enzyme activity. researchgate.netbiorxiv.org While the specific binding mechanism of this compound to PTP1B requires further dedicated investigation, its reported inhibitory activity researchgate.netnih.gov suggests interaction with the enzyme, potentially through either the catalytic or an allosteric site, influencing its phosphatase activity.

Nitric Oxide (NO) Production Modulation in Inflammatory Contexts

Nitric oxide (NO) is a signaling molecule with complex roles in inflammation. While it can have anti-inflammatory effects under normal conditions, its overproduction in abnormal situations contributes to inflammation. nih.gov Modulating NO production, particularly by inhibiting the inducible nitric oxide synthase (iNOS) responsible for excessive NO, is a strategy in managing inflammatory diseases. nih.govnih.gov

Cellular Models for NO Production Assessment (e.g., LPS-induced BV-2 microglial cells)

Cellular models are widely used to assess the ability of compounds to modulate NO production in inflammatory settings. Lipopolysaccharide (LPS)-induced BV-2 microglial cells are a common and relevant model for this purpose. researchgate.netnih.govbiomolther.org Microglia are the primary immune cells in the central nervous system, and upon activation by stimuli like LPS, they produce various pro-inflammatory mediators, including NO, primarily through the induction of iNOS. nih.govbiomolther.org In this model, BV-2 cells are stimulated with LPS to induce an inflammatory response and subsequent NO overproduction. biomolther.org The test compound, such as this compound, is then introduced, and the level of NO in the cell culture supernatant is quantified, often using the Griess reagent. biomolther.org A reduction in NO levels compared to LPS-stimulated cells without the compound indicates an inhibitory effect on NO production. This compound has been evaluated for its ability to inhibit NO production in LPS-induced BV-2 microglial cells. researchgate.netnih.gov

Investigation of Signaling Pathways Involved in NO Regulation

The production of NO in inflammatory contexts, particularly by iNOS, is tightly regulated by various signaling pathways. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are key inducers of iNOS expression. mdpi.com These cytokines can activate signaling cascades that lead to the activation of transcription factors like NF-κB, which plays a critical role in upregulating the expression of the iNOS gene. mdpi.com Therefore, compounds that modulate NO production often interfere with these upstream signaling pathways. Research on inhibitors of NO production in LPS-induced microglial cells has investigated their effects on the degradation of I-kappaB-alpha (IκB-α), an inhibitor of NF-κB, and the expression of iNOS mRNA and protein. nih.gov Other pathways potentially involved in NO regulation include the PI3K/Akt and MAPK pathways, which can be influenced by inflammatory stimuli and targeted by anti-inflammatory compounds. researchgate.netodermatol.comamericanpeptidesociety.orgencyclopedia.pub While specific details on how this compound modulates these pathways were not extensively found, its inhibitory effect on NO production in LPS-induced BV-2 cells researchgate.netnih.gov suggests it may interfere with the signaling cascades that lead to iNOS induction and subsequent NO synthesis in this inflammatory model.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24094131 |

Data Table: this compound Inhibition of PTP1B and NO Production

While specific IC50 values for this compound across various assays and cellular models were not consistently available in the provided snippets to construct a comprehensive data table, the research indicates its inhibitory activity. researchgate.netnih.gov Future research detailing these values would allow for a more complete quantitative representation of its biological activities.

| Activity | Model/Assay | Result/Observation | Source |

| PTP1B Inhibition | In vitro enzymatic assay | Inhibitory activity observed | researchgate.netnih.gov |

| NO Production Modulation | LPS-induced BV-2 microglial cells | Substantial inhibition of NO production observed | researchgate.netnih.gov |

Exploration of Other Potential Biological Activities

Natural products, including those derived from the Lupinus genus, are often investigated for a range of biological activities such as antioxidant, antimicrobial, and anticancer properties. tmrjournals.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net While broad studies on Lupinus species extracts indicate these potentials, specific research directly detailing the antioxidant or general antimicrobial roles of this compound is limited in the provided search results.

However, studies have begun to explore the potential anticancer roles of this compound. One investigation evaluated the cytotoxicity of this compound against the HCT116 cell line. nih.gov The findings from this specific study contribute to the understanding of this compound's potential in inhibiting cancer cell growth.

Elucidation of Intracellular Signaling Pathways and Molecular Targets

Understanding the intracellular signaling pathways and molecular targets of a compound is crucial for elucidating its mechanism of action. Research on this compound has started to identify some potential targets and its influence on specific cellular processes.

Receptor Interaction Profiling and Agonist/Antagonist Characterization

Specific data detailing the comprehensive receptor interaction profile of this compound or characterizing its activity as an agonist or antagonist at particular receptors is not extensively available in the provided search results. While the interaction of small molecules with immune receptors is a known mechanism for some compounds, specific studies focusing on this compound in this regard were not found. frontiersin.org Research in this area would be valuable for a complete understanding of this compound's potential biological effects.

Enzyme Inhibition/Activation Dynamics and Kinetics

This compound has been reported to exhibit its action through the modulation of specific inflammatory pathways, particularly by inhibiting key enzymes involved in the synthesis of pro-inflammatory mediators. biosynth.com A specific study investigated the inhibitory activity of this compound on protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is an enzyme that plays a role in various cellular processes, including metabolism and signaling. The evaluation of this compound's effect on PTP1B provides insights into its potential molecular targets. Additionally, this compound was evaluated for its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells, indicating an investigation into its impact on enzymatic pathways involved in inflammation. nih.gov

The study on PTP1B inhibition provided the following data:

| Compound | PTP1B Inhibition IC₅₀ (µM) |

| This compound | 1.89 |

| Oleanolic acid (Positive Control) | 1.52 |

Data derived from search result nih.gov.

This data suggests that this compound exhibits inhibitory activity against PTP1B in the low micromolar range, comparable to the positive control oleanolic acid. nih.gov

Gene Expression and Protein Regulation Studies

Specific studies detailing the effects of this compound on global gene expression or the regulation of protein synthesis and degradation were not prominently featured in the provided search results. While research on other compounds and biological systems has explored how substances can influence mRNA processing, translation, and protein levels, direct evidence linking this compound to these specific molecular events was not found. mdpi.comresearchgate.net Investigations into the impact of this compound on gene and protein regulation would further elucidate its comprehensive mechanism of action.

Preclinical Investigation Methodologies for Lupinol C

In Vitro Cellular Model Systems for Efficacy and Selectivity Assessment

In vitro cellular model systems are fundamental tools in preclinical research to evaluate the potential efficacy and selectivity of a compound before moving to in vivo studies. These models utilize cultured cells to mimic biological processes and disease states. Various cell lines, including immortalized cell lines, primary cells, and stem cell-derived cells, can be employed depending on the research objective nih.govresearchgate.net. Cellular models allow for controlled experiments to assess a compound's effects on specific cell types, pathways, or targets researchgate.net. They can provide insights into mechanisms of action and help determine the concentration range at which a compound exerts its desired effect (efficacy) while minimizing effects on non-target cells (selectivity). In vitro systems can also include more complex models such as 3D microtissues or organoids, which better recapitulate the in vivo environment nih.govsartorius.com. While these model systems are widely used in preclinical investigations, specific studies detailing the application of in vitro cellular models for the efficacy and selectivity assessment of Lupinol C were not found in the provided search results.

Cell Culture-Based Assays for Biological Response Evaluation (e.g., cytotoxicity assessments)

Cell culture-based assays are crucial for evaluating various biological responses to a compound, including cytotoxicity, proliferation, apoptosis, and the modulation of specific cellular functions. Cytotoxicity assays, for instance, measure the degree to which a substance can cause damage or death to cells nih.govcnr.it. Common methods assess parameters such as membrane integrity, enzyme activity, or metabolic activity nih.govcnr.it. Assays like the LDH release assay measure the leakage of lactate (B86563) dehydrogenase from damaged cells, while others use dyes that selectively enter cells with compromised membranes nih.govcnr.ithsr.it. Cell proliferation assays can evaluate the impact of a compound on cell growth and division, often used in cancer research or general toxicity screening cnr.it. These assays can be performed using various detection methods, including colorimetric, fluorometric, and bioluminescent approaches, and can be adapted for high-throughput screening nih.govdovepress.com. Despite the widespread use of these assays in preclinical evaluation, specific data or detailed findings regarding the cytotoxicity or other biological responses of cells to this compound using cell culture-based assays were not available in the consulted search results.

Development and Application of Animal Model Systems for Efficacy Evaluation

Animal model systems are essential for evaluating the efficacy of a compound in a complex biological system that mimics human physiology or disease conditions. Rodents, such as mice and rats, are commonly used in preclinical studies due to their genetic tractability, relatively short life cycles, and ease of maintenance d-nb.infobangladeshbiosafety.org. Various animal models have been developed to study a wide range of diseases, including cancer, neurological disorders, and infectious diseases. Efficacy evaluation in animal models involves administering the compound and monitoring its effects on disease progression, symptoms, or relevant biomarkers bangladeshbiosafety.org. These studies can provide crucial information about a compound's pharmacokinetics and pharmacodynamics in a living organism. While animal models are a standard part of preclinical investigation, specific studies detailing the development or application of animal model systems for the efficacy evaluation of this compound were not found in the provided search results.

Structure Activity Relationship Sar Studies of Lupinol C and Its Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

No published studies were found that identify the specific pharmacophoric elements of Lupinol C responsible for any biological activity.

Computational SAR Modeling and Predictive Analytics

There is no evidence of computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or other predictive analytics, having been performed on this compound to model its SAR.

Future Directions and Research Perspectives for Lupinol C

Exploration of Unexplored Biological Activities and Therapeutic Potential

Current research indicates that Lupinol C acts through the modulation of specific inflammatory pathways, particularly by inhibiting key enzymes involved in the synthesis of pro-inflammatory mediators. biosynth.com This mechanism suggests a potential therapeutic role in chronic inflammatory conditions. Ongoing studies are exploring its application in conditions such as rheumatoid arthritis and inflammatory bowel disease, where its targeted action could offer advantages over traditional anti-inflammatory drugs by reducing broad immune suppression. biosynth.com

Beyond systemic inflammation, research is also investigating the effects of this compound in neuroinflammation, hinting at potential neuroprotective benefits. biosynth.com

Further studies have evaluated this compound for its inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov Additionally, it has demonstrated cytotoxicity against HCT116 cancer cells. nih.gov These findings highlight potential applications beyond inflammation, including metabolic disorder management (via PTP1B inhibition) and anticancer effects.

The specificity and observed biological activities position this compound as a promising candidate for further preclinical and potentially clinical development to fully understand its therapeutic scope. biosynth.com Future research should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound in various disease models.

Integration of Multi-Omics Approaches in Mechanistic Elucidation

While multi-omics approaches (such as genomics, transcriptomics, proteomics, and metabolomics) are increasingly valuable in natural product research for providing comprehensive insights into biological systems and mechanisms of action, specific published studies detailing the application of these techniques to elucidate the mechanisms of this compound were not identified in the performed searches. The integration of multi-omics could offer a deeper understanding of how this compound interacts with biological systems at a molecular level, identifying affected pathways and potential biomarkers of response. Future research in this area could significantly advance the understanding of this compound's biological effects.

Development of Advanced Delivery Systems for Targeted Applications

Advanced drug delivery systems, including nanoparticles, liposomes, and other carrier technologies, are crucial for improving the bioavailability, targeting, and efficacy of therapeutic compounds, particularly those with poor solubility or undesirable pharmacokinetic profiles. While significant advancements have been made in developing such systems for various natural products and pharmaceutical agents, specific research on the development or application of advanced delivery systems for this compound was not found in the performed searches. Future research could focus on formulating this compound within these systems to enhance its delivery to specific tissues or cells, potentially improving its therapeutic index and reducing off-target effects, especially for conditions like inflammatory bowel disease or neuroinflammation where targeted delivery could be beneficial.

Q & A

Q. How is Lupinol C structurally characterized, and what spectroscopic methods are critical for its identification?

this compound is identified using a combination of ¹H and ¹³C NMR , FD-MS , EI-MS , and UV spectroscopy . Key features include its 6'-H chemical shift (δ 7.24), which differentiates it from analogs like lupinol A (δ 7.06) and helps confirm its cis stereochemistry at C-2/C-3. NMR assignments are cross-validated using DEPT/INEPT experiments, while UV shifts (e.g., λmax 303 nm in MeOH) and Gibbs test reactivity further characterize its phenolic hydroxyl groups .

Q. What methodologies are employed for the extraction and purification of this compound from plant sources?

this compound is isolated from Lupinus luteus leaves via methanol washing , followed by ethyl acetate partitioning and silica gel column chromatography (eluting with benzene/EtOAc gradients). Final purification uses preparative thin-layer chromatography (PTLC) with solvent systems like chloroform-methanol (20:1). Yield optimization requires monitoring fractions via TLC and UV fluorescence (dark purple under 365 nm) .

Q. How does this compound differ structurally from related coumaranochroman-4-ones like lupinol A and B?

this compound lacks the β-prenyl substituent present in lupinol A, leading to a +0.16–0.20 ppm upfield shift in the 6'-H NMR signal compared to prenylated analogs. Unlike lupinol B, it retains a 3-hydroxy group instead of a 3-methoxy group, confirmed by the absence of a high-field methoxyl signal (δ 3.43) in its ¹H NMR spectrum .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound using comparative NMR analysis?

Discrepancies in stereochemistry (e.g., cis vs. trans configurations) are resolved by comparing 1-H (6'-H) chemical shifts with known cis-rotenoids. For this compound, the 6'-H signal (δ 7.24) aligns with cis configurations, as trans isomers typically exhibit downfield shifts (>δ 7.30). Prenylation effects and solvent-induced shifts (e.g., acetone-d₆ vs. CDCl₃) must also be standardized to avoid misinterpretation .

Q. What biosynthetic pathways are hypothesized for this compound, and how can they be experimentally validated?

this compound is proposed to originate via 2,3-epoxidation of an isoflavone precursor (e.g., 2'-hydroxyisoflavone), followed by hydroxylation and cyclization. Validation strategies include:

- Isotopic labeling of suspected precursors in plant tissues.

- Acid-catalyzed conversion experiments to track biogenetic intermediates (e.g., coumaranochromone derivatives).

- Comparative analysis with biosynthetically related compounds (e.g., 12a-hydroxyrotenoids) .

Q. What challenges arise in interpreting this compound's spectral data due to substituent effects, and how are they mitigated?

Substituents like prenyl groups introduce signal splitting and shift anomalies in NMR spectra. For example, β-prenylation reduces the 6'-H signal by δ 0.16–0.20 ppm. To mitigate confusion:

- Use heteronuclear correlation spectroscopy (HMBC/HSQC) to assign overlapping signals.

- Compare data with structurally defined analogs (e.g., luteone, wighteone).

- Apply density functional theory (DFT) calculations to predict chemical shifts .

Q. How does this compound's role in plant biochemistry inform its ecological or pharmacological significance?

As a phytoalexin , this compound may defend against pathogens via UV-absorbing chromophores and reactive hydroxyl groups. Its structural similarity to immunomodulatory triterpenes (e.g., lupeol) suggests potential bioactivity, though direct evidence is lacking. Research gaps include in vitro assays for antifungal/antioxidant activity and receptor-binding studies .

Q. What experimental design considerations are critical for replicating this compound isolation across plant species?

Key factors include:

- Plant material specificity : L. luteus vs. other lupins may alter yield due to genetic variability.

- Solvent polarity : Methanol effectively extracts phenolic compounds but may co-extract chlorophylls, requiring cleanup steps.

- Chromatographic resolution : Optimize gradient elution to separate this compound from co-occurring isoflavones (e.g., alpinumisoflavone) .

Methodological Guidelines

- Spectral Reproducibility : Always report NMR solvent and frequency (e.g., 67.5 MHz vs. 125 MHz) to ensure cross-study comparability .

- Data Contradiction Analysis : Use principal component analysis (PCA) to resolve multivariate spectral discrepancies .

- Biosynthesis Studies : Prioritize stable isotope-assisted metabolomics for pathway tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.